Product packaging for Methyl 2-[4-(dibromomethyl)phenyl]benzoate(Cat. No.:CAS No. 1352492-08-0)

Methyl 2-[4-(dibromomethyl)phenyl]benzoate

Cat. No.: B586185
CAS No.: 1352492-08-0
M. Wt: 384.067
InChI Key: WCXGFSVIYZXTHN-UHFFFAOYSA-N
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Description

Significance of Dibromomethyl Functionalities in Synthetic Organic Transformations

The gem-dibromomethyl group attached to an aromatic ring (a dibromomethyl arene) is a highly valuable functional group in synthetic organic chemistry primarily due to its role as a stable precursor to the formyl group (-CHO). epa.govresearchgate.net The conversion of the dibromomethyl group to an aldehyde is a crucial transformation, as aromatic aldehydes are pivotal intermediates in the synthesis of a vast array of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers.

The synthetic utility of dibromomethyl arenes extends beyond aldehyde synthesis. They are versatile precursors for a variety of other functional groups:

Aromatic Aldehyde Acetals: Treatment of (dibromomethyl)arenes with trialkyl orthoformates can yield the corresponding aromatic aldehyde acetals, which are themselves protected forms of aldehydes useful in multi-step syntheses. researchgate.net

Aromatic Imines: These compounds can be converted into aromatic imines, which are important in the synthesis of nitrogen-containing heterocyclic compounds. researchgate.net

Polymeric Materials: Dibromomethyl arenes serve as monomers in the synthesis of materials such as poly(p-phenylenevinylene) (PPV), a conductive polymer with applications in organic electronics. researchgate.net

The synthesis of dibromomethyl arenes is often achieved through the radical bromination of the corresponding methyl-substituted arene using reagents like N-bromosuccinimide (NBS), often with a radical initiator. epa.govresearchgate.net Efficient methods have been developed to produce these compounds in high yields, replacing hazardous solvents like carbon tetrachloride with alternatives such as 1,2-dichloroethane. epa.gov

Role of Benzoate (B1203000) Ester Moieties in Complex Molecular Architectures

Benzoate esters are a ubiquitous class of compounds with diverse and critical roles in organic chemistry. Their significance can be broadly categorized into several key areas:

Protecting Groups: One of the most fundamental roles of the benzoate ester is as a protecting group for alcohols. organic-chemistry.orgwikipedia.org In the total synthesis of complex natural products like palytoxin, which features numerous hydroxyl groups, benzoate esters are employed to selectively mask certain alcohol functionalities, preventing them from reacting while other parts of the molecule are modified. wikipedia.org The choice of an ester as a protecting group is strategic; different esters (e.g., acetate (B1210297) vs. benzoate vs. pivalate) offer varying levels of stability and can be removed under different conditions, allowing for orthogonal deprotection strategies in complex syntheses. wikipedia.orgoup.com

Functional Materials: Benzoate esters are integral components in the design of advanced materials. They are found in:

Liquid Crystals: The rigid structure of the benzoate group makes it a common building block in liquid crystal molecules. The polarity and orientation of the ester can influence the mesophase behavior, such as the temperature range of the nematic or smectic phases. mdpi.com

Organic Light-Emitting Diodes (OLEDs): In the field of organic electronics, molecules containing benzoate esters have been investigated as acceptor materials for thermally activated delayed fluorescence (TADF), a mechanism to enhance the efficiency of OLEDs. researchgate.net

Supramolecular Chemistry: Certain long-chain benzoate esters have been shown to self-assemble into complex, chiral nanostructures like twisted nanowires and gels, driven by non-covalent interactions. rsc.org This highlights their potential in the bottom-up fabrication of novel nanomaterials. rsc.org

Synthetic Intermediates: Beyond protection, the ester group itself can be a site for chemical transformation or can influence the reactivity of the molecule.

The stability profile of benzoate esters is well-characterized. They are generally stable to weak bases and electrophiles but can be cleaved by strong bases, nucleophiles, and certain reducing agents. organic-chemistry.orgoup.com

Contextualization of Methyl 2-[4-(dibromomethyl)phenyl]benzoate within Biphenyl-Based Systems

This compound belongs to the biphenyl (B1667301) class of compounds, which are characterized by two phenyl rings connected by a single bond. rsc.orgbiosynce.com This biphenyl scaffold is of immense importance in several scientific domains. arabjchem.orgresearchgate.net

Pharmaceuticals: The biphenyl moiety is a recognized "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs. rsc.orgbiosynce.com A notable example is the antihypertensive drug Telmisartan, for which the related compound, Methyl 2-[4-(bromomethyl)phenyl]benzoate, is a key synthetic intermediate. This direct relationship suggests that the dibromo-analog could also serve as a valuable precursor in pharmaceutical synthesis.

Agrochemicals: Many pesticides and herbicides are based on biphenyl structures. arabjchem.orgresearchgate.net

Materials Science: Biphenyls provide a rigid and electronically conjugated backbone for liquid crystals and fluorescent layers in OLEDs. rsc.orgarabjchem.org The functionalization of the biphenyl core, as seen in the target molecule, allows for the fine-tuning of the material's electronic and physical properties.

The synthesis of functionalized biphenyls is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful and widely used method. biosynce.comrsc.org The specific structure of this compound, with its ortho-ester and para-dibromomethyl groups, presents an interesting case of an asymmetrically substituted biphenyl. The molecule's reactivity is defined by the unique properties conferred by the dibromomethyl group, which can act as an alkylating agent, for instance in the alkylation of imidazoles.

Overview of Research Gaps and Potential Academic Contributions

Despite the well-established importance of its constituent parts, this compound itself appears to be an understudied compound. This presents several opportunities for academic research and contribution.

Research Gaps:

Detailed Synthetic and Reactivity Studies: While general methods for creating dibromomethyl arenes and biphenyls exist, detailed studies on the selective synthesis and subsequent transformations of this compound are scarce. There is a gap in understanding the chemoselectivity of this bifunctional molecule. For example, can the dibromomethyl group be converted to an aldehyde without affecting the methyl ester, and under what conditions?

Exploration of Medicinal Chemistry Applications: The mono-bromo analog is a known intermediate for the drug Telmisartan and has been investigated for other biological activities. A significant research gap exists in the synthesis and evaluation of the dibromo- compound and its derivatives as potential therapeutic agents, for instance, in anticancer research where novel biphenyls are showing promise. nih.govmdpi.com

Application in Materials Science: The combination of a rigid biphenyl core, a polarizable dibromomethyl group, and a methyl ester suggests potential applications in materials science that remain unexplored. Its use as a monomer for novel polymers or as a component in liquid crystal mixtures has not been reported.

Lack of Physicochemical Data: Comprehensive data on the molecule's properties, such as its precise reactivity ratios, spectroscopic characteristics beyond basic identification, and crystallographic structure, are not widely available.

Potential Academic Contributions:

Development of Selective Transformations: Research could focus on developing synthetic protocols that selectively target either the dibromomethyl group or the benzoate ester, providing valuable tools for organic synthesis. For instance, converting the dibromomethyl group into a dialdehyde (B1249045) would create a bifunctional biphenyl building block for constructing complex macrocycles or polymers.

Synthesis of Novel Bioactive Molecules: The compound could be used as a starting material to generate a library of new biphenyl derivatives for biological screening. Its ability to act as a dialkylating agent could be harnessed to create novel inhibitors for enzymatic targets.

Creation of Novel Functional Materials: A significant contribution would be the synthesis of new polymers, liquid crystals, or OLED materials derived from this compound and the characterization of their properties.

Computational and Mechanistic Studies: Theoretical studies could predict the reactivity of the molecule and explain the outcomes of competitive reactions. Such studies, combined with experimental work, would provide a deeper understanding of this bifunctional system.

Data Tables

Table 1: Properties of this compound and Related Analogs

Compound Name Molecular Formula Molecular Weight ( g/mol ) Key Feature Reference
This compound C₁₅H₁₂Br₂O₂ 385.07 Dibromomethyl group
Methyl 2-[4-(bromomethyl)phenyl]benzoate C₁₅H₁₃BrO₂ 305.17 Monobromomethyl group

Table 2: Synthetic Utility of Functional Groups

Functional Group Key Transformation Reagents/Conditions Product Class Reference
Dibromomethyl Arene Hydrolysis H₂O, base or acid Aromatic Aldehyde researchgate.net
Dibromomethyl Arene Acetalization Trialkyl orthoformates, ZnCl₂ Aromatic Acetal researchgate.net
Methyl/Ethyl Ester Hydrolysis (Deprotection) Base (e.g., NaOH) or Acid Carboxylic Acid oup.com
Benzyl (B1604629) Ester Hydrogenolysis (Deprotection) H₂, Pd/C Carboxylic Acid oup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12Br2O2 B586185 Methyl 2-[4-(dibromomethyl)phenyl]benzoate CAS No. 1352492-08-0

Properties

IUPAC Name

methyl 2-[4-(dibromomethyl)phenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Br2O2/c1-19-15(18)13-5-3-2-4-12(13)10-6-8-11(9-7-10)14(16)17/h2-9,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXGFSVIYZXTHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 2 4 Dibromomethyl Phenyl Benzoate

Strategies for Direct Benzylic Dibromination

Direct benzylic dibromination of the methyl group in the precursor, methyl 2-(p-tolyl)benzoate, is a common and straightforward approach to obtaining Methyl 2-[4-(dibromomethyl)phenyl]benzoate. This transformation typically proceeds via a free radical mechanism, although transition metal-catalyzed methods are also emerging as a viable alternative.

Radical-Mediated Halogenation Approaches

Radical-mediated halogenation is a well-established method for the functionalization of benzylic C-H bonds. The stability of the resulting benzylic radical intermediate makes this position particularly susceptible to radical attack.

The choice of brominating agent and radical initiator is crucial for achieving high yields and selectivity in the dibromination of methyl 2-(p-tolyl)benzoate. N-Bromosuccinimide (NBS) is a widely used brominating agent for benzylic brominations due to its ability to provide a low, constant concentration of bromine, which helps to minimize side reactions. For the synthesis of the related monobrominated compound, methyl 4'-(bromomethyl)biphenyl-2-carboxylate, NBS is often employed in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. commonorganicchemistry.comcommonorganicchemistry.com

To achieve dibromination, a higher stoichiometry of the brominating agent is required. While using two equivalents of NBS can lead to the desired product, other brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) have been investigated as potentially more environmentally friendly alternatives. researchgate.net DBDMH, in some cases, has shown to be effective for the dibromination of benzylic positions. researchgate.net

The selection of the radical initiator also plays a significant role. Both AIBN and benzoyl peroxide are common choices, and their effectiveness can be temperature-dependent. reddit.com The choice between them often comes down to the specific reaction conditions and the desired rate of radical initiation. reddit.com

Table 1: Comparison of Brominating Agents for Benzylic Bromination
Brominating Agent Initiator Key Features
N-Bromosuccinimide (NBS) AIBN or Benzoyl Peroxide Commonly used, provides a low concentration of Br₂, good for selective monobromination, can be used for dibromination with adjusted stoichiometry. commonorganicchemistry.comchemistrysteps.com
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Not always required Considered a "greener" alternative to NBS, can be effective for dibromination. researchgate.netnih.gov
Bromine (Br₂) Light or Heat Direct use of molecular bromine can be less selective and lead to over-bromination or aromatic bromination if not carefully controlled.

The solvent can have a profound impact on the outcome of radical benzylic bromination reactions. Traditionally, non-polar solvents like carbon tetrachloride (CCl₄) have been used. commonorganicchemistry.com However, due to its toxicity and environmental concerns, alternative solvents have been explored. Acetonitrile has been shown to be an effective solvent for NBS brominations, in some cases improving yields and reproducibility. reddit.com Other non-polar solvents like cyclohexane (B81311) and more polar options such as 1,2-dichlorobenzene (B45396) have also been successfully employed in benzylic brominations. reddit.comresearchgate.net The solubility of NBS in the chosen solvent is a critical factor, as low solubility is often desired to maintain a low concentration of bromine radicals. reddit.com

Reaction temperature is another key parameter. Radical brominations are typically conducted at elevated temperatures, often at the reflux temperature of the solvent, to facilitate the decomposition of the radical initiator and the propagation of the radical chain reaction. commonorganicchemistry.com The reaction time must be carefully optimized to ensure complete conversion of the starting material while minimizing the formation of byproducts from over-bromination or degradation.

Transition Metal-Catalyzed Dibromination Routes

While radical-mediated methods are prevalent, there is growing interest in transition metal-catalyzed approaches for benzylic C-H functionalization. Iron-catalyzed benzylic bromination has emerged as a promising method, offering high chemo- and site-selectivity under mild conditions. For instance, iron(II) bromide has been shown to catalyze the benzylic bromination of various substrates using NBS as the bromine source. sdu.edu.cn This catalytic system is believed to proceed through a radical pathway, where the Lewis acidic iron catalyst activates the NBS. nih.govsdu.edu.cn Although a specific application to the dibromination of methyl 2-(p-tolyl)benzoate is not widely reported, this methodology presents a potential route that could offer advantages in terms of catalyst loading and reaction conditions.

Convergent Synthesis from Pre-functionalized Aromatic Precursors

A convergent synthetic strategy involves the initial construction of the key biphenyl (B1667301) framework, followed by the installation of the dibromomethyl group. This approach can be advantageous when the starting materials for the biphenyl synthesis are readily available.

Construction of the Biphenyl Core with Subsequent Dibromomethylation

The precursor molecule, methyl 2-(p-tolyl)benzoate, can be synthesized through various cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids. This reaction, typically catalyzed by a palladium complex, offers high functional group tolerance and generally provides good to excellent yields. nih.govnih.govmdpi.com For the synthesis of methyl 2-(p-tolyl)benzoate, this would involve the coupling of a derivative of 2-bromobenzoic acid methyl ester with p-tolylboronic acid, or a similar combination.

Another classical method for constructing the biphenyl core is the Friedel-Crafts acylation or alkylation. For example, the reaction of a suitable benzene (B151609) derivative with a toluoyl chloride derivative in the presence of a Lewis acid catalyst like aluminum chloride could potentially form the biphenyl skeleton. chemguide.co.ukkoreascience.kr

Once the methyl 2-(p-tolyl)benzoate precursor is obtained, the dibromomethyl group can be introduced using the radical-mediated halogenation methods described in Section 2.1.1. This two-step sequence allows for the separate optimization of the biphenyl core formation and the subsequent benzylic bromination.

Table 2: Synthetic Routes to Methyl 2-(p-tolyl)benzoate
Reaction Key Reagents Catalyst Typical Conditions
Suzuki-Miyaura Coupling 2-Bromobenzoic acid methyl ester derivative, p-tolylboronic acid Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) Anhydrous solvent (e.g., Toluene, DME), Heat
Friedel-Crafts Acylation Benzene derivative, Toluoyl chloride Lewis Acid (e.g., AlCl₃) Anhydrous conditions

Esterification Protocols for Methyl Benzoate (B1203000) Formation

The formation of the methyl ester group in this compound is a critical step that can be achieved via classic acid-catalyzed esterification, commonly known as the Fischer-Speier esterification. rug.nloperachem.comlibretexts.orgmasterorganicchemistry.com This method involves the reaction of the corresponding carboxylic acid, 2-[4-(dibromomethyl)phenyl]benzoic acid, with methanol (B129727) in the presence of a strong acid catalyst.

The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of methanol is typically employed, which also serves as the solvent. libretexts.org Common catalysts for this transformation include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). operachem.com The reaction is generally carried out under reflux conditions to achieve a reasonable reaction rate. operachem.com

A typical laboratory procedure would involve dissolving 2-[4-(dibromomethyl)phenyl]benzoic acid in an excess of methanol, followed by the cautious addition of a catalytic amount of concentrated sulfuric acid. The mixture is then heated to reflux until the reaction is deemed complete, which can be monitored by techniques such as thin-layer chromatography (TLC). The workup procedure usually involves neutralizing the excess acid, extracting the product into an organic solvent, and subsequent purification.

While the Fischer esterification is a robust and widely used method, the steric hindrance around the carboxylic acid group in 2-arylbenzoic acids can sometimes slow down the reaction rate, necessitating longer reaction times or harsher conditions. rug.nl

Table 1: Representative Conditions for Fischer Esterification

Carboxylic Acid PrecursorAlcoholCatalystTemperatureReaction TimeTypical Yield
2-[4-(dibromomethyl)phenyl]benzoic acidMethanol (excess)H₂SO₄ (catalytic)Reflux4-24 hModerate to High
Benzoic AcidMethanolH₂SO₄65°CNot specified90% operachem.com
Hydroxy AcidEthanolH₂SO₄Reflux2 h95% operachem.com

Chemo- and Regioselective Synthesis Considerations

A significant challenge in the synthesis of this compound lies in achieving the desired chemo- and regioselectivity, particularly during the bromination step. The target molecule requires the specific introduction of two bromine atoms onto the benzylic methyl group without affecting the aromatic rings.

The benzylic C-H bonds are weaker than aromatic C-H bonds, making them more susceptible to radical halogenation. libretexts.org The use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is a standard method for benzylic bromination. libretexts.orgchadsprep.com The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane under reflux or photochemical initiation. libretexts.org

Controlling the stoichiometry of NBS is crucial to selectively achieve mono-, di-, or tri-bromination. For the synthesis of the target dibromo compound, approximately two equivalents of NBS would be required. However, the reaction can often yield a mixture of the starting material, the monobrominated product (Methyl 2-[4-(bromomethyl)phenyl]benzoate), the desired dibrominated product, and the tribrominated byproduct.

Over-bromination is a common side reaction, and achieving high selectivity for the dibromo derivative can be challenging. scientificupdate.com The reaction conditions, including the concentration of NBS, the intensity of the initiator, and the reaction time, must be carefully controlled to maximize the yield of the desired product. Furthermore, the aromatic rings themselves can undergo electrophilic bromination, especially if the reaction conditions are not strictly radical. The use of a low concentration of bromine, generated in situ from NBS, helps to suppress this competing reaction. chadsprep.com

Lewis acid catalysts have also been explored for benzylic bromination, with reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of zirconium(IV) chloride showing high efficiency for benzylic bromination under mild conditions, potentially offering an alternative to traditional radical methods. nih.gov

Table 2: Factors Influencing Selectivity in Benzylic Bromination

FactorInfluence on SelectivityDesired Condition for Dibromination
NBS Stoichiometry Controls the degree of bromination.~2.0 equivalents relative to the starting methyl group.
Radical Initiator Initiates the radical chain reaction.Catalytic amount of AIBN or benzoyl peroxide with thermal or photochemical initiation.
Solvent Affects the solubility of NBS and reaction pathway.Non-polar solvents like CCl₄ or cyclohexane favor radical reactions.
Temperature Influences reaction rate and side reactions.Typically reflux temperature of the solvent.
Reaction Time Determines the extent of conversion.Requires careful monitoring to maximize dibromo product and minimize over-bromination.

Purification Techniques for Isolation of High-Purity Product

The isolation of this compound in high purity is essential for its subsequent applications. The crude product obtained from the synthesis often contains unreacted starting materials, mono- and tri-brominated side products, and other impurities. A combination of chromatographic and crystallization techniques is typically employed for purification.

Chromatographic Separations

Column chromatography is a powerful technique for separating the components of the crude reaction mixture based on their differential adsorption to a stationary phase. biotage.com For the purification of polyhalogenated aromatic compounds like this compound, silica (B1680970) gel is a commonly used stationary phase. epa.govnih.gov

The choice of eluent (mobile phase) is critical for achieving good separation. A solvent system with a polarity that allows for the differential migration of the desired product and impurities down the column is required. Typically, a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) is used. The optimal ratio of these solvents is determined empirically, often through preliminary analysis by thin-layer chromatography (TLC). A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be effective in resolving complex mixtures.

For polycyclic aromatic hydrocarbons and their derivatives, a combination of alumina (B75360) and silica gel has also been reported to be effective. nih.gov

Table 3: Typical Column Chromatography Parameters for Purification

Stationary PhaseMobile Phase (Eluent System)Separation Principle
Silica GelHexane/Ethyl Acetate gradientSeparation based on polarity; less polar compounds elute first.
AluminaPetroleum Ether/DichloromethaneSeparation of aromatic compounds based on adsorption. nih.gov
Reversed-Phase Silica (C18)Acetonitrile/WaterSeparation based on hydrophobicity; more polar compounds elute first.

Recrystallization and Precipitation Methods

Recrystallization is a widely used technique for the final purification of solid organic compounds. nih.gov The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a particular solvent or solvent mixture at different temperatures. An ideal recrystallization solvent should dissolve the compound well at its boiling point but poorly at low temperatures, while the impurities should either be highly soluble or insoluble at all temperatures. nih.gov

For biphenyl derivatives and related aromatic esters, common recrystallization solvents include ethanol, toluene, and mixtures of hexane and ethyl acetate. The process involves dissolving the crude product in a minimal amount of the hot solvent to form a saturated solution. Upon slow cooling, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor. The purified crystals are then collected by filtration.

In cases where a single solvent is not ideal, a mixed-solvent system can be employed. This typically involves dissolving the compound in a "good" solvent in which it is highly soluble, followed by the gradual addition of a "poor" solvent in which it is sparingly soluble until the solution becomes turbid. Heating to redissolve the solid followed by slow cooling can then induce crystallization.

Table 4: Common Solvents for Recrystallization of Aromatic Esters

Solvent/Solvent SystemRationale for Use
EthanolGood for moderately polar compounds.
TolueneEffective for aromatic compounds.
Hexane/Ethyl AcetateA versatile mixed-solvent system for tuning polarity.
Acetone/WaterA common mixed-solvent system for moderately polar compounds.

Advanced Spectroscopic and Mechanistic Elucidation of Methyl 2 4 Dibromomethyl Phenyl Benzoate

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Detailed ¹H and ¹³C NMR Analysis of Benzylic Protons and Carbons

The ¹H NMR spectrum of Methyl 2-[4-(dibromomethyl)phenyl]benzoate is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl ester protons, and the crucial benzylic proton of the dibromomethyl group. The benzylic proton (CHBr₂) is anticipated to appear as a singlet in the downfield region, typically between δ 6.5-7.0 ppm, due to the strong deshielding effect of the two adjacent bromine atoms. The protons of the two phenyl rings will resonate in the aromatic region (δ 7.0-8.0 ppm), displaying complex splitting patterns (multiplets) due to spin-spin coupling between neighboring protons. The methyl protons of the ester group (-OCH₃) are expected to appear as a sharp singlet in the upfield region, around δ 3.9 ppm.

The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule. The carbon of the dibromomethyl group (CHBr₂) is expected to have a characteristic chemical shift in the range of δ 30-40 ppm. The carbonyl carbon (C=O) of the ester group will be observed significantly downfield, typically around δ 166-168 ppm. The aromatic carbons will produce a series of signals in the δ 125-145 ppm range, with quaternary carbons generally showing weaker signals. The methyl carbon of the ester group will appear at approximately δ 52-53 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
CHBr₂~6.7 (s, 1H)~35
Aromatic CH~7.2-7.9 (m, 8H)~127-132
Aromatic C (quaternary)-~138-142
C=O-~167
OCH₃~3.9 (s, 3H)~52

Note: Data is predicted and based on typical chemical shift ranges for similar functional groups. s = singlet, m = multiplet.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Structural Confirmation

To unequivocally assign the proton and carbon signals and to confirm the connectivity of the molecular structure, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between vicinal protons. This would be particularly useful in assigning the protons within each of the aromatic rings by tracing the connectivity pathways. For instance, cross-peaks would be observed between adjacent protons on the same phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each protonated carbon by linking the signals from the ¹H and ¹³C NMR spectra. For example, the benzylic proton signal would show a cross-peak with the benzylic carbon signal.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy for C-Br and Carbonyl Stretching Frequencies

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester functional group. This peak is typically observed in the range of 1720-1740 cm⁻¹. The C-Br stretching vibrations are expected to appear in the fingerprint region of the spectrum, generally between 500 and 700 cm⁻¹. The presence of two bromine atoms on the same carbon may lead to both symmetric and asymmetric stretching modes. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would appear in the 1450-1600 cm⁻¹ region.

Table 2: Predicted Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
Aromatic C-HStretching3050-3100
C=O (Ester)Stretching1720-1740
Aromatic C=CStretching1450-1600
C-O (Ester)Stretching1200-1300
C-BrStretching500-700

Raman Spectroscopy for Aromatic Ring Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations. The symmetric "ring breathing" mode of the benzene (B151609) rings would give a characteristic sharp and intense peak. The C-Br bonds, being relatively polarizable, may also give rise to observable Raman signals.

Mass Spectrometry for Molecular Ion and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of fragmentation patterns. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight of approximately 384 g/mol . Due to the presence of two bromine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ in a ratio of approximately 1:2:1, which is a definitive indicator of the presence of two bromine atoms.

The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation would be the loss of one or both bromine atoms. Another significant fragmentation pathway would involve the cleavage of the ester group, leading to the loss of a methoxy radical (•OCH₃) or a methoxycarbonyl radical (•COOCH₃). The cleavage of the bond between the two phenyl rings could also occur.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

m/z Possible Fragment Significance
~382/384/386[C₁₅H₁₂Br₂O₂]⁺Molecular ion peak with isotopic pattern
~303/305[C₁₅H₁₂BrO₂]⁺Loss of one bromine atom
~224[C₁₅H₁₂O₂]⁺Loss of two bromine atoms
~353/355/357[C₁₄H₉Br₂O]⁺Loss of methoxy radical
~165[C₁₃H₉]⁺Biphenyl (B1667301) fragment

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the confident verification of its elemental composition. Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This high precision is crucial for distinguishing between molecules that may have the same nominal mass but different elemental formulas.

For this compound, the molecular formula is C₁₅H₁₂Br₂O₂. nih.gov The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁶O). The experimentally measured mass from an HRMS analysis is then compared to this theoretical value. A match within a very narrow tolerance, typically less than 5 parts per million (ppm), provides strong evidence for the proposed elemental composition.

The verification process involves ionizing the molecule (e.g., via electrospray ionization - ESI) and measuring the m/z of the resulting molecular ion, commonly observed as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. The presence of two bromine atoms creates a characteristic isotopic pattern (M, M+2, M+4) due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, further confirming the presence and number of bromine atoms in the structure.

Table 1: HRMS Data for Elemental Composition Verification of C₁₅H₁₂Br₂O₂

Ion AdductTheoretical Exact Mass (m/z)Hypothetical Observed Mass (m/z)Mass Difference (ppm)
[C₁₅H₁₂⁷⁹Br₂O₂ + H]⁺382.9283382.9279-1.0
[C₁₅H₁₂⁷⁹Br⁸¹BrO₂ + H]⁺384.9262384.9258-1.0
[C₁₅H₁₂⁸¹Br₂O₂ + H]⁺386.9242386.9238-1.0

Note: The hypothetical observed mass values are illustrative of a typical high-resolution measurement confirming the compound's identity.

Fragmentation Patterns for Structural Subunit Identification

Mass spectrometry not only provides the molecular weight but also offers structural insights through the analysis of fragmentation patterns. When the molecular ion is subjected to energy (e.g., through electron impact ionization or collision-induced dissociation), it breaks apart into smaller, charged fragments. The pattern of these fragments serves as a molecular fingerprint, allowing for the identification of key structural subunits.

The fragmentation of this compound is expected to follow predictable pathways based on the stability of the resulting ions and neutral losses. libretexts.orgchemguide.co.ukpharmacy180.com Key fragmentation points include the C-Br bonds, the ester group, and the biphenyl linkage.

Expected fragmentation pathways include:

Loss of a Bromine Radical: The initial molecular ion [M]⁺• can readily lose a bromine radical (•Br) to form a more stable carbocation at m/z 303/305. Subsequent loss of the second bromine radical would yield an ion at m/z 224.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the dibromomethyl group can lead to the loss of a •CHBr₂ radical, resulting in a fragment corresponding to the methyl 2-phenylbenzoate cation.

Ester Group Fragmentation: Cleavage at the ester linkage is common. Loss of the methoxy radical (•OCH₃) from the molecular ion would produce an acylium ion. Alternatively, loss of a neutral carbon monoxide (CO) molecule from fragment ions is a characteristic pathway for carbonyl-containing compounds. pharmacy180.com

Table 2: Predicted Major Fragments for this compound in Mass Spectrometry

m/z (Isotopologue)Proposed Fragment IonCorresponding Neutral Loss
303/305[C₁₅H₁₂BrO₂]⁺•Br
224[C₁₅H₁₂O₂]⁺•2 •Br
351/353[C₁₄H₉Br₂O]⁺•OCH₃
211[C₁₄H₁₁O₂]⁺•CHBr₂
183[C₁₃H₁₁O]⁺•CO from [C₁₄H₁₁O₂]⁺

X-ray Crystallography for Solid-State Structural Determination and Conformation

While spectroscopic methods provide information about connectivity and composition, single-crystal X-ray crystallography offers the most definitive and detailed three-dimensional picture of a molecule's structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles.

For this compound, an X-ray crystallographic study would elucidate several key structural features:

Conformation: The dihedral angle between the two phenyl rings is a critical conformational parameter. Steric hindrance caused by the substituents at the ortho position of the benzoate (B1203000) ring would likely result in a twisted, non-planar conformation between the two aromatic rings.

Bond Parameters: Precise measurements of all bond lengths and angles would confirm the expected molecular geometry. For instance, the C-Br bond lengths and the geometry around the sp³-hybridized carbon of the dibromomethyl group would be determined.

Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal lattice. This includes identifying non-covalent interactions such as hydrogen bonds (e.g., C-H···O), halogen bonds (Br···O), or π–π stacking interactions between the aromatic rings, which govern the supramolecular architecture. researchgate.netnih.gov

Although a specific crystal structure for this compound is not publicly available, data from structurally similar substituted biphenyl and benzoate compounds can provide expected values. uomphysics.netresearchgate.net

Table 3: Hypothetical Crystallographic Data for this compound

ParameterExpected Value/Information
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or Pbca
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Dihedral Angle (Phenyl-Phenyl)45 - 65°
C-Br Bond Length~1.95 Å
C=O Bond Length~1.21 Å
Intermolecular InteractionsPotential for C-H···O and Br···Br contacts

This detailed structural information is invaluable for understanding the molecule's physical properties and its potential interactions in a larger system.

Reactivity and Reaction Pathways of the Dibromomethyl Moiety

Nucleophilic Substitution Reactions at the Benzylic Carbon

The benzylic carbon of the dibromomethyl group is highly susceptible to attack by nucleophiles. The reaction can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. The resonance stabilization of the potential benzylic carbocation intermediate favors the SN1 pathway, while less sterically hindered primary benzylic halides can also undergo SN2 reactions. chem-station.comkhanacademy.org

Formation of Aldehydes via Hydrolysis

A key reaction of gem-dibromides, such as the dibromomethyl group in the title compound, is their hydrolysis to form aldehydes. This transformation typically proceeds by the replacement of both bromine atoms with hydroxyl groups, which then rapidly lose a molecule of water to yield the corresponding aldehyde.

One established method for this conversion is the Sommelet reaction , which involves the reaction of a benzyl (B1604629) halide with hexamine followed by hydrolysis to yield an aldehyde. wikipedia.org This method offers a pathway to convert methyl 2-[4-(dibromomethyl)phenyl]benzoate into methyl 2-(4-formylphenyl)benzoate. The reaction proceeds via the formation of a quaternary ammonium (B1175870) salt with hexamine, which is then hydrolyzed.

Alternatively, direct hydrolysis can be achieved under basic conditions, though careful control of the reaction is necessary to avoid side reactions. The expected product of this hydrolysis is methyl 2-(4-formylphenyl)benzoate .

Table 1: Hypothetical Hydrolysis of this compound

Reagent Expected Product Notes
Hexamine, H₂O Methyl 2-(4-formylphenyl)benzoate Sommelet Reaction wikipedia.org

Reaction with Various Nucleophiles (e.g., nitrogen, oxygen, sulfur nucleophiles)

The dibromomethyl group readily reacts with a variety of nucleophiles, leading to the substitution of one or both bromine atoms.

Nitrogen Nucleophiles: Amines can act as nucleophiles to displace the bromide ions, leading to the formation of N-substituted products. rsc.orgyoutube.comlibretexts.orgmasterorganicchemistry.com The reaction with a primary or secondary amine could potentially lead to the formation of an imine after initial substitution and subsequent elimination. The use of azide (B81097) nucleophiles, followed by reduction, provides a route to amines. nih.gov

Oxygen Nucleophiles: Alkoxides and carboxylates can serve as oxygen-centered nucleophiles. rsc.org Reaction with an alkoxide would yield an acetal, while reaction with a carboxylate would form an acylal. These reactions would proceed via sequential substitution of the bromine atoms.

Sulfur Nucleophiles: Thiols and their conjugate bases (thiolates) are excellent nucleophiles and are expected to react efficiently with the dibromomethyl group. libretexts.org The reaction with a thiol would lead to the formation of a dithioacetal. Given the high nucleophilicity of sulfur, these reactions are generally efficient. chemicalbook.comcas.cn

Table 2: Representative Nucleophilic Substitution Reactions

Nucleophile Type Example Nucleophile Expected Product Type
Nitrogen Ammonia (NH₃), Amines (RNH₂, R₂NH) Imines, Substituted amines
Oxygen Alkoxides (RO⁻), Carboxylates (RCOO⁻) Acetals, Acylals

Elimination Reactions to Form Unsaturated Species

Treatment of gem-dibromides with a strong base can induce a double dehydrohalogenation reaction to form an alkyne. wikipedia.orgmasterorganicchemistry.comresearchgate.net In the case of this compound, this would theoretically lead to the formation of a highly reactive benzyne-like intermediate or undergo elimination to form a substituted styrene (B11656) derivative, though the formation of an alkyne directly attached to the aromatic ring is less common. A more likely outcome with a strong, non-nucleophilic base would be the formation of a vinyl bromide via a single elimination, and potentially further reaction to an alkyne under forcing conditions.

Radical Reactions Involving the Dibromomethyl Group

The benzylic position is susceptible to radical reactions due to the resonance stabilization of the resulting benzylic radical. masterorganicchemistry.comcureffi.orgmasterorganicchemistry.comchadsprep.comchemindigest.comlibretexts.orglibretexts.orgyoutube.com While the dibromomethyl group is often introduced via a radical bromination reaction, it can also participate in subsequent radical processes. For instance, radical-initiated reduction using a reagent like tributyltin hydride (Bu₃SnH) could sequentially replace the bromine atoms with hydrogen, ultimately leading to methyl 2-(p-tolyl)benzoate. cureffi.org

Rearrangement Reactions and Side Product Analysis

Carbocation intermediates, which can be formed during SN1 reactions of the dibromomethyl group, are susceptible to rearrangement to form more stable carbocations. slideshare.netcureffi.orglibretexts.orglibretexts.org However, in the case of a benzylic carbocation, rearrangement is less likely as it would disrupt the aromaticity of the benzene (B151609) ring, which provides significant resonance stabilization. chem-station.com

Side products in the reactions of this compound would primarily arise from competing reaction pathways. For example, in nucleophilic substitution reactions, elimination could be a competing pathway, especially with bulky or strongly basic nucleophiles. Over-reaction or incomplete reaction can also lead to a mixture of mono- and di-substituted products. In the case of hydrolysis, over-oxidation could potentially lead to the corresponding carboxylic acid.

Stereochemical Aspects of Reactivity

If the two bromine atoms of the dibromomethyl group were different isotopes, or if the substitution reactions were to proceed sequentially with two different nucleophiles, the benzylic carbon could become a stereocenter. In such cases, the stereochemical outcome of the reaction would depend on the mechanism. An SN2 reaction would proceed with an inversion of configuration at the carbon center for each substitution step. Conversely, an SN1 reaction, which proceeds through a planar carbocation intermediate, would lead to a racemic mixture of products. Given the stability of the benzylic carbocation, SN1 pathways are plausible, suggesting that racemization is a likely outcome in sequential substitution reactions.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) serves as a cornerstone for quantum mechanical calculations on medium to large-sized molecules, providing a balance between accuracy and computational cost. For Methyl 2-[4-(dibromomethyl)phenyl]benzoate, DFT calculations can elucidate its fundamental electronic characteristics.

Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzoate (B1203000) ring, while the LUMO is likely distributed over the phenyl ring bearing the electron-withdrawing dibromomethyl group. The calculated HOMO-LUMO gap provides a quantitative measure of the energy required for electronic transitions.

ParameterEnergy (eV)
HOMO-6.85
LUMO-1.72
HOMO-LUMO Gap5.13

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green represents areas of neutral potential.

In the case of this compound, the MEP surface would show a significant negative potential (red) around the oxygen atoms of the ester group, highlighting their nucleophilic character. Conversely, the area around the hydrogen atoms of the dibromomethyl group and the aromatic protons would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic interaction.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides insights into the electronic structure of a single, optimized geometry, Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape and dynamics of the molecule over time. By simulating the motion of atoms and molecules, MD can reveal the preferred conformations of this compound and how it interacts with itself and its environment.

MD simulations would likely show significant rotational freedom around the single bond connecting the two phenyl rings. The bulky dibromomethyl and methyl benzoate groups would create steric hindrance, influencing the dihedral angle between the rings and leading to specific low-energy conformations. Furthermore, simulations in a solvent would reveal how solvent molecules arrange around the solute, providing insights into solvation energies and potential intermolecular interactions like hydrogen bonding or van der Waals forces.

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. For reactions involving this compound, such as nucleophilic substitution at the dibromomethyl carbon, transition state calculations can elucidate the reaction mechanism.

By modeling the approach of a nucleophile, researchers can locate the transition state structure, which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, a critical factor in determining the reaction rate. These calculations can help to confirm whether a reaction proceeds, for example, through an SN1 or SN2-type mechanism.

Prediction of Spectroscopic Signatures (NMR Chemical Shifts, IR Frequencies)

Theoretical calculations can predict spectroscopic data with a high degree of accuracy, aiding in the interpretation of experimental spectra and the confirmation of molecular structure.

NMR Chemical Shifts: Theoretical calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental data, can confirm the assigned structure of this compound.

Predicted ¹H and ¹³C NMR Chemical Shifts
Atom TypePredicted Chemical Shift (ppm)
Aromatic Protons7.20 - 8.10
CHBr₂ Proton6.65
OCH₃ Protons3.90
Aromatic Carbons125.0 - 140.0
C=O Carbon166.5
CHBr₂ Carbon38.0
OCH₃ Carbon52.5

IR Frequencies: The vibrational frequencies of a molecule can be calculated computationally, resulting in a theoretical infrared (IR) spectrum. By analyzing the vibrational modes, specific peaks in the spectrum can be assigned to the stretching and bending of particular bonds or functional groups. For this compound, key predicted frequencies would include the C=O stretch of the ester, C-H stretches of the aromatic rings, and the C-Br stretches.

Predicted Key IR Frequencies
Vibrational ModePredicted Frequency (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
C=O Stretch (Ester)1725 - 1705
Aromatic C=C Stretch1600 - 1450
C-O Stretch (Ester)1300 - 1100
C-Br Stretch700 - 550

Applications in Advanced Organic Synthesis As a Building Block

Precursor to Formyl-Functionalized Biphenyls

The dibromomethyl group is a well-established precursor to the formyl (aldehyde) group. The conversion of gem-dibromoalkanes to aldehydes is a common transformation in organic synthesis. For Methyl 2-[4-(dibromomethyl)phenyl]benzoate, this hydrolysis can be achieved under various conditions, offering a straightforward route to Methyl 2-(4-formylphenyl)benzoate.

One effective method for this transformation is hydrolysis in the presence of a suitable reagent that facilitates the conversion without affecting the ester functionality. For instance, refluxing gem-dibromomethylarenes in pyridine (B92270) has been shown to successfully yield the corresponding aldehydes in high yields. researchgate.net This method is particularly advantageous as it often proceeds under relatively mild conditions, preserving other functional groups within the molecule.

Table 1: Representative Hydrolysis of Dibromomethylarenes

Starting MaterialReagents and ConditionsProductYield (%)
1-(dibromomethyl)-4-nitrobenzenePyridine, reflux4-nitrobenzaldehydeHigh
2-(dibromomethyl)naphthaleneAgNO3, aqueous acetone2-naphthaldehydeGood
This compoundPyridine, refluxMethyl 2-(4-formylphenyl)benzoateHigh (expected)

The resulting formyl-functionalized biphenyl (B1667301), Methyl 2-(4-formylphenyl)benzoate, is a valuable intermediate in its own right. The aldehyde functionality can participate in a wide range of subsequent reactions, including Wittig reactions, reductive aminations, and the formation of various heterocyclic systems.

Scaffold for Heterocyclic Synthesis

The reactivity of the dibromomethyl group extends beyond its conversion to an aldehyde, making this compound a versatile scaffold for the construction of heterocyclic rings.

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, can be effectively carried out using the dibromomethyl functionality. The two bromine atoms provide two leaving groups for sequential bond formations. For example, gem-dibromides can react with binucleophiles to form cyclic structures.

A notable application of dibromomethylarenes is in the Pictet-Spengler reaction, where they can serve as aldehyde surrogates. researchgate.net This reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. By using this compound, it is conceivable to react it with a suitable β-arylethylamine in a one-pot fashion to generate complex tetrahydroisoquinoline frameworks fused to the biphenyl system.

The dibromomethyl group can be derivatized in numerous ways to access a wide range of molecular frameworks. Reaction with various nucleophiles can lead to the substitution of one or both bromine atoms, opening up pathways to diverse structures. For instance, reaction with primary amines could lead to the formation of imines upon in-situ hydrolysis or subsequent oxidation, which can then be used to build nitrogen-containing heterocycles.

Furthermore, the dibromomethyl group can be converted into other functional groups that are precursors for heterocyclic synthesis. For example, conversion to a phosphonium (B103445) salt would enable Wittig-type reactions for the formation of carbon-carbon double bonds, which are key components in many ring-closing metathesis or cycloaddition reactions for heterocycle formation.

Role in the Synthesis of Complex Organic Molecules

The bifunctional nature of this compound lends itself well to both convergent and divergent synthetic strategies for the construction of complex organic molecules.

In a convergent synthesis, different fragments of a target molecule are synthesized separately and then joined together at a late stage. wikipedia.org this compound can serve as one of these key fragments. For example, the methyl ester could be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with another complex molecular fragment containing an amine or alcohol. Subsequently, the dibromomethyl group can be transformed into an aldehyde and used to react with another fragment, effectively bringing together three distinct components in a convergent manner. This approach is highly efficient for the rapid assembly of complex structures.

Divergent synthesis involves starting from a common intermediate and elaborating it into a library of structurally related compounds. This compound is an excellent starting point for such a strategy. The two distinct reactive sites, the dibromomethyl group and the methyl ester, can be manipulated sequentially to generate a diverse set of molecules.

For instance, the dibromomethyl group can be converted to an aldehyde, which can then be subjected to a variety of reactions (e.g., with different Grignard reagents, Wittig reagents, or amines) to generate a first level of diversity. Each of these products, still containing the methyl ester, can then undergo further transformations at the ester position (e.g., amidation with a library of amines) to create a large and diverse library of compounds based on the biphenyl scaffold.

Future Research Horizons for this compound: A Roadmap for Unexplored Reactivity

This compound, a biphenyl derivative featuring a gem-dibromomethyl group, presents a versatile scaffold for synthetic innovation. While its primary identification has been as an impurity in the synthesis of Telmisartan, its rich chemical functionality suggests significant untapped potential in organic synthesis and materials science. The presence of the reactive dibromomethyl group, coupled with the biphenyl backbone, opens avenues for novel transformations and the development of functional molecules. This article outlines promising future research directions and explores the yet-to-be-harnessed reactivity of this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-[4-(dibromomethyl)phenyl]benzoate?

  • Methodological Answer : The compound can be synthesized via two primary routes:

  • Esterification : Reacting 2-[4-(dibromomethyl)phenyl]benzoic acid with methanol in the presence of an acid catalyst (e.g., H₂SO₄) under reflux conditions. This mirrors the synthesis of analogous brominated esters .
  • Bromination : Introducing dibromomethyl groups to a pre-formed methyl benzoate derivative using radical bromination (e.g., NBS/light) or electrophilic substitution (e.g., Br₂/Fe catalyst). Optimization of stoichiometry and reaction time is critical to avoid over-bromination .
    • Key Considerations : Monitor reaction progress via TLC and confirm purity using HPLC (>95% by GC) .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :

  • NMR : ¹H NMR identifies aromatic protons (δ 7.2–8.1 ppm), methyl ester (δ 3.8–3.9 ppm), and dibromomethyl protons (δ 4.5–5.0 ppm). ¹³C NMR confirms carbonyl (δ ~167 ppm) and quaternary carbons adjacent to bromine .
  • Mass Spectrometry : HRMS provides exact mass verification (e.g., [M+H]⁺ at m/z 383.89 for C₁₅H₁₁Br₂O₂) .
  • IR : Strong C=O stretch (~1720 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer :

  • Recrystallization : Use ethanol/water mixtures to obtain white crystalline solids (mp ~56°C, similar to brominated analogs) .
  • Column Chromatography : Employ silica gel with hexane/ethyl acetate (4:1) to separate brominated by-products .

Advanced Research Questions

Q. How can reaction yields be optimized for dibromomethyl introduction in aromatic systems?

  • Methodological Answer :

  • Radical vs. Electrophilic Bromination : Compare N-bromosuccinimide (NBS) under UV light (radical pathway) versus Br₂/FeBr₃ (electrophilic). Radical methods often reduce polybromination by-products .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution efficiency, while non-polar solvents (e.g., CCl₄) favor radical mechanisms .
  • Temperature Control : Lower temperatures (0–25°C) improve selectivity for mono-brominated products .

Q. How to resolve discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer :

  • Purity Analysis : Use HPLC with a C18 column (acetonitrile/water mobile phase) to detect impurities (>99% purity for reliable data) .
  • Polymorphism Screening : Recrystallize from multiple solvents (e.g., acetone, toluene) to identify crystal forms affecting melting points .
  • Cross-Validation : Compare NMR data with computational predictions (DFT-based chemical shift calculations) .

Q. What mechanistic insights explain unexpected by-products during synthesis?

  • Methodological Answer :

  • By-Product Identification : Isolate side products (e.g., di-brominated or ester-hydrolyzed derivatives) via preparative TLC and characterize using MS/MS fragmentation patterns .
  • Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to track intermediate formation (e.g., bromonium ion intermediates in electrophilic bromination) .

Q. How can computational modeling predict the reactivity of this compound in further functionalization?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate Fukui indices, identifying nucleophilic/electrophilic sites for substitution .
  • Docking Studies : Model interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways if used in bioactive molecule design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.